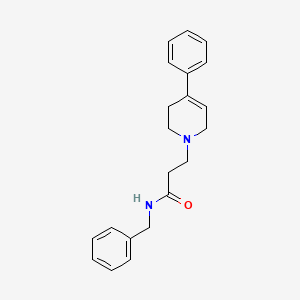
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide is a complex organic compound with a unique structure that includes a benzyl group, a phenyl group, and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl and phenyl groups. Common synthetic routes include:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
科学的研究の応用
N-Benzyl-3-(4-phenyl-1,2,3
特性
CAS番号 |
144025-12-7 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
N-benzyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-17-18-7-3-1-4-8-18)13-16-23-14-11-20(12-15-23)19-9-5-2-6-10-19/h1-11H,12-17H2,(H,22,24) |
InChIキー |
LBWOTVQUFHARSN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


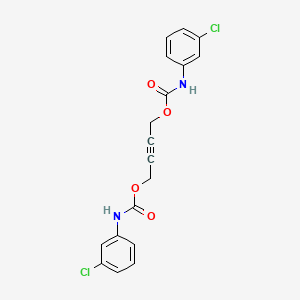
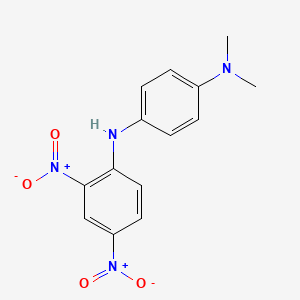
![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)
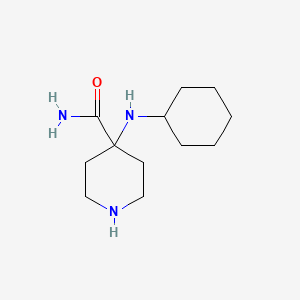
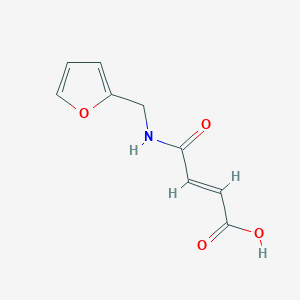
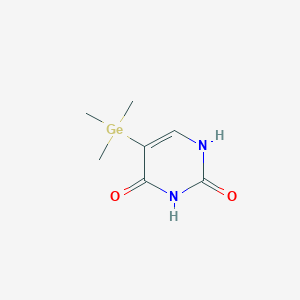
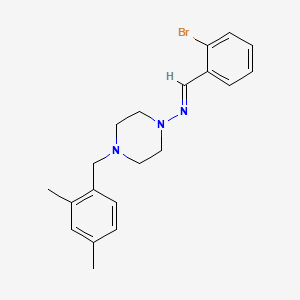
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
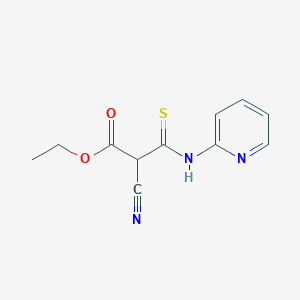

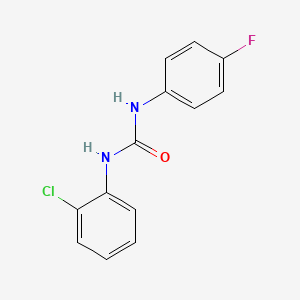
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
